
4-(Piperidin-2-yl)benzamide
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Overview
Description
4-(Piperidin-2-yl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures. The product is then purified using column chromatography to achieve the desired purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of 4-(piperidin-2-yl)benzamide exhibit significant antitumor properties. A notable study evaluated a series of N-(piperidine-4-yl)benzamide derivatives for their effectiveness against HepG2 liver cancer cells. One compound, designated as Compound 47, showed potent activity with an IC50 value of 0.25 µM. The mechanism of action involved the induction of cell cycle arrest through a p53/p21-dependent pathway, as evidenced by changes in the expression levels of key regulatory proteins such as cyclin B1 and retinoblastoma protein (p-Rb) .
Table 1: Antitumor Activity of Selected Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21 |
Compound X | 0.50 | Inhibits proliferation through apoptosis |
Compound Y | 0.75 | Targets DNA repair mechanisms |
Enzyme Inhibition
The compound has also been investigated for its role in enzyme inhibition. Studies indicate that this compound and its derivatives can modulate the activity of various enzymes involved in cellular signaling pathways. For instance, (S)-4-(piperidin-2-yl)benzamide hydrochloride has been shown to interact with enzymes and receptors, making it a candidate for therapeutic applications in neurological disorders .
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond cancer treatment. Its ability to interact with different biological targets suggests possible applications in treating other diseases, including neurological disorders and infections caused by parasites and bacteria. For example, studies have highlighted its antibacterial and antiparasitic activities, indicating a broader scope for its use in drug development .
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- Antitumor Efficacy : A comprehensive evaluation of various derivatives demonstrated significant antitumor effects against HepG2 cells, reinforcing the compound's potential as an anticancer agent.
- Enzyme Interaction Studies : Investigations into the interactions between (S)-4-(piperidin-2-yl)benzamide hydrochloride and specific enzymes have provided insights into its mechanisms of action and potential therapeutic pathways .
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells through the activation of pathways involving proteins such as p53 and caspases .
Comparison with Similar Compounds
N-(Piperidin-4-yl)benzamide: Another benzamide derivative with similar structural features.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: Compounds with benzamide and piperidine moieties.
Uniqueness: 4-(Piperidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry .
Biological Activity
4-(Piperidin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and implications for disease treatment.
Chemical Structure and Properties
This compound features a piperidine ring attached to a benzamide structure. The molecular formula is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The compound is often studied in its hydrochloride salt form to enhance solubility and stability in biological assays.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, impacting cellular signaling pathways crucial for disease progression. For instance:
- Ebola Virus Entry Inhibition : A study identified derivatives of benzamide, including 4-(aminomethyl)benzamide, as potent inhibitors of Ebola virus entry, showcasing the relevance of structural analogs in antiviral therapy .
- Antitumor Activity : A series of piperidine derivatives, including those related to this compound, were evaluated for their ability to inhibit cell cycle progression in HepG2 cells, indicating potential anticancer properties .
Receptor Interactions
The compound has also been investigated for its binding affinity to various receptors:
- GlyT1 Inhibition : Some studies have explored the structure-activity relationship (SAR) of piperidine derivatives as selective GlyT1 inhibitors, which are relevant for treating conditions like schizophrenia .
- Protein Tyrosine Kinase Inhibition : Other derivatives have shown promise as protein tyrosine kinase inhibitors, suggesting a role in managing metabolic disorders such as diabetes and obesity .
Case Study 1: Antiviral Activity
In a study focused on the optimization of small molecule inhibitors against filoviruses, compounds structurally related to this compound demonstrated effective inhibition of Ebola and Marburg virus pseudovirions with EC50 values below 10 μM . This highlights the potential of these compounds in developing antiviral therapies.
Case Study 2: Anticancer Properties
Another investigation into novel N-(piperidine-4-yl)benzamide derivatives revealed significant antitumor activity against HepG2 cells. The results indicated that modifications in the piperidine ring could enhance potency and selectivity against cancer cell lines .
Comparative Analysis
The following table summarizes key findings regarding the biological activities of various compounds related to this compound:
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-piperidin-2-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h4-7,11,14H,1-3,8H2,(H2,13,15) |
InChI Key |
XYNVQOZERPZMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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